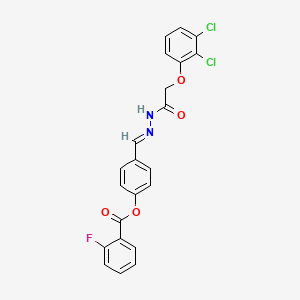
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves multiple steps. One common synthetic route starts with the reaction of 2,3-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . This is followed by treatment with phenacylbromides to form the desired product. The reaction conditions typically involve refluxing in dry ethanol
Chemical Reactions Analysis
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and benzoate moieties.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in tumor growth .
Comparison with Similar Compounds
Similar compounds include:
- 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate lies in its specific combination of dichlorophenoxy and fluorobenzoate groups, which may confer distinct properties and applications .
Properties
CAS No. |
477731-21-8 |
|---|---|
Molecular Formula |
C22H15Cl2FN2O4 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C22H15Cl2FN2O4/c23-17-5-3-7-19(21(17)24)30-13-20(28)27-26-12-14-8-10-15(11-9-14)31-22(29)16-4-1-2-6-18(16)25/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
SMCBANLXQBRKEX-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)


![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)


![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)
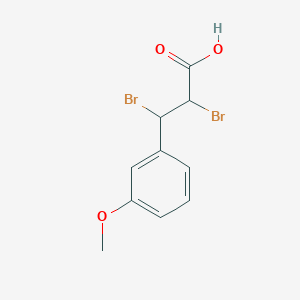
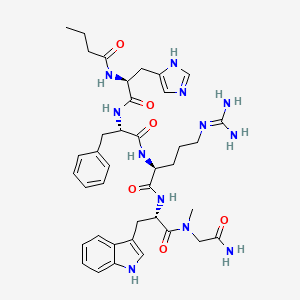
![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)
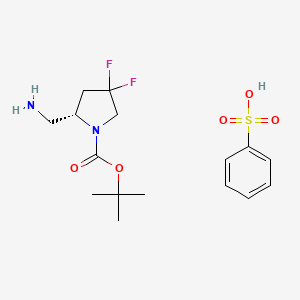
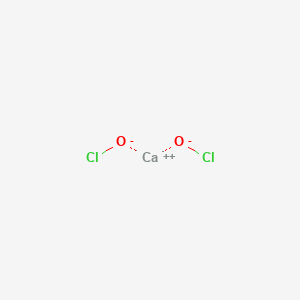
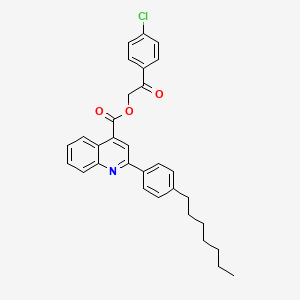
![2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)
